Dimethylethyl Bisoprolol

Description

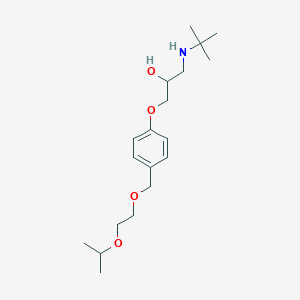

Structure

3D Structure

Properties

Molecular Formula |

C19H33NO4 |

|---|---|

Molecular Weight |

339.5 g/mol |

IUPAC Name |

1-(tert-butylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |

InChI |

InChI=1S/C19H33NO4/c1-15(2)23-11-10-22-13-16-6-8-18(9-7-16)24-14-17(21)12-20-19(3,4)5/h6-9,15,17,20-21H,10-14H2,1-5H3 |

InChI Key |

YXWZPWIIQNARJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCCOCC1=CC=C(C=C1)OCC(CNC(C)(C)C)O |

Origin of Product |

United States |

Molecular Structure and Stereochemistry Research of Bisoprolol

Elucidation of Molecular Architecture

The structural properties of the Bisoprolol (B1195378) moiety form the basis of its pharmacological activity. A thorough understanding of its three-dimensional arrangement and the nature of its salt forms is critical for chemical and pharmaceutical analysis.

Chiral Center and Racemic Composition of Bisoprolol

Bisoprolol possesses a single chiral center within its structure, leading to the existence of two enantiomers: (S)-Bisoprolol and (R)-Bisoprolol. Commercially, Bisoprolol is typically administered as a racemic mixture, meaning it contains equal amounts of both the (S) and (R) enantiomers. researchgate.netscite.ai The biological activity of these enantiomers differs significantly, with the (S)-enantiomer being substantially more potent in its therapeutic action.

Structural Representation of the Bisoprolol Moiety

The chemical structure of Bisoprolol is characterized by a phenoxy-2-propanol backbone with two key substituents. An isopropylamino group is attached to one end of the propanol chain, while the phenoxy ring is substituted with an isopropoxyethoxymethyl group. The systematic IUPAC name for Bisoprolol is (RS)-1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol.

Table 1: Structural Details of the Bisoprolol Moiety

| Feature | Description |

|---|---|

| Core Structure | Phenoxy-2-propanol |

| Key Substituents | Isopropylamino group, Isopropoxyethoxymethyl group |

| Chiral Center | Present on the propanol segment |

Structural Characterization of Bisoprolol Salts (e.g., Fumarate)

To enhance its stability and solubility, Bisoprolol is often formulated as a salt, with Bisoprolol Fumarate (B1241708) being a common form. In this salt, two molecules of the Bisoprolol cation associate with one molecule of the fumarate dianion, forming a 2:1 salt. cambridge.org The fumarate salt form has been extensively studied to understand its solid-state properties.

Crystallographic Studies of Bisoprolol and Its Derivatives

Crystallographic analysis provides precise information about the arrangement of atoms in the solid state, which is crucial for understanding the physical and chemical properties of a pharmaceutical compound.

Crystal Structure Determination (e.g., Form I of Bisoprolol Fumarate via Synchrotron X-ray Powder Diffraction)

The crystal structure of Form I of Bisoprolol Fumarate has been determined using high-resolution synchrotron X-ray powder diffraction data. cambridge.org This technique has revealed that Bisoprolol Fumarate Form I crystallizes in the triclinic space group P-1. cambridge.orgresearchgate.net The detailed lattice parameters determined from these studies provide a fundamental description of the unit cell.

Table 2: Crystallographic Data for Bisoprolol Fumarate Form I

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | cambridge.orgresearchgate.net |

| Space Group | P-1 | cambridge.orgresearchgate.net |

| a (Å) | 8.16570(5) | cambridge.orgresearchgate.net |

| b (Å) | 8.51639(12) | cambridge.orgresearchgate.net |

| c (Å) | 16.75179(18) | cambridge.orgresearchgate.net |

| α (°) | 89.142(1) | cambridge.orgresearchgate.net |

| β (°) | 78.155(1) | cambridge.orgresearchgate.net |

| γ (°) | 81.763(1) | cambridge.orgresearchgate.net |

| Volume (ų) | 1128.265(10) | cambridge.orgresearchgate.net |

| Z | 2 | cambridge.orgresearchgate.net |

Analysis of Intermolecular Interactions within the Crystal Lattice (e.g., N–H⋯O and O–H⋯O Hydrogen Bonding)

The crystal structure of Bisoprolol Fumarate is stabilized by a network of intermolecular hydrogen bonds. Specifically, N–H⋯O and O–H⋯O hydrogen bonds are observed, linking the Bisoprolol cation and the fumarate anion. cambridge.orgresearchgate.net Additionally, N–H⋯O hydrogen bonds also exist between the Bisoprolol cations themselves. cambridge.orgresearchgate.net These interactions create a three-dimensional framework, resulting in alternating hydrophilic and hydrophobic layers within the crystal lattice. cambridge.org

Crystalline Packing and Layering Characteristics (e.g., Hydrophilic and Hydrophobic Layers)

The crystalline form of Bisoprolol is most commonly studied as Bisoprolol fumarate. Research on Bisoprolol fumarate Form I reveals a triclinic crystal system with the space group P-1. cambridge.orgresearchgate.net The crystal structure is characterized by a distinct arrangement of molecules that results in the formation of alternating hydrophilic and hydrophobic layers. cambridge.orgresearchgate.net

The hydrophilic layers are formed by the polar moieties of the Bisoprolol cation and the fumarate anion, which are linked by a network of N–H⋯O and O–H⋯O hydrogen bonds. cambridge.orgresearchgate.net These interactions create a complex chain of hydrogen bonds within the crystal lattice. cambridge.org In contrast, the hydrophobic layers are composed of the nonpolar, aromatic, and alkyl regions of the Bisoprolol molecule. cambridge.orgresearchgate.net This layered arrangement is a key feature of the crystalline packing of Bisoprolol fumarate, influencing its physicochemical properties. The formation of these distinct layers is a result of the interplay between the hydrophilic and hydrophobic interactions within the crystal structure. ptfarm.pl

Below are the crystallographic parameters for Bisoprolol Fumarate Form I:

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 8.16570(5) Å |

| b | 8.51639(12) Å |

| c | 16.75179(18) Å |

| α | 89.142(1)° |

| β | 78.155(1)° |

| γ | 81.763(1)° |

| Volume | 1128.265(10) ų |

| Z | 2 |

Enantiomeric Purity and Isomeric Analysis in Research

The presence of a chiral center in Bisoprolol necessitates the analysis of its enantiomeric purity, as the two enantiomers exhibit different pharmacological activities.

Differential Biological Activity of Enantiomers (e.g., S(-) Enantiomer Activity)

The β-blocking activity of Bisoprolol resides almost exclusively in the S(-) enantiomer. eijppr.com Research has shown that the S(-) enantiomer is significantly more potent in its interaction with β-adrenergic receptors compared to the R(+) enantiomer. ualberta.ca The reported S:R activity ratio for β-blockers can range from 33 to 530. ualberta.caresearchgate.net

This stereoselectivity is a critical aspect of Bisoprolol's pharmacology. The higher affinity of the S(-) enantiomer for the β1-adrenergic receptor is responsible for the therapeutic effects of the drug. derangedphysiology.com The R(+) enantiomer is considered to be inactive or significantly less active. mdpi.com

The following table summarizes the differential activity of Bisoprolol enantiomers:

| Enantiomer | Biological Activity | Receptor Selectivity |

| S(-)-Bisoprolol | High β-blocking activity | High affinity for β1-adrenergic receptors |

| R(+)-Bisoprolol | Inactive or significantly less active | Low affinity for β1-adrenergic receptors |

Analytical Methodologies for Enantioseparation (e.g., Chiral High-Performance Liquid Chromatography)

To analyze the enantiomeric purity of Bisoprolol, various analytical techniques have been developed, with chiral High-Performance Liquid Chromatography (HPLC) being the most prominent method. mdpi.com Chiral HPLC allows for the effective separation and quantification of the S(-) and R(+) enantiomers. nih.gov

This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com Common CSPs used for the enantioseparation of β-blockers include those based on polysaccharides (e.g., amylose, cellulose), cyclodextrins, and macrocyclic antibiotics (e.g., teicoplanin, vancomycin). mdpi.comresearchgate.net

The mobile phase composition, including the type of organic modifier (e.g., ethanol, isopropanol) and the presence of additives (e.g., diethylamine), plays a crucial role in achieving optimal separation. nih.gov The choice of CSP and mobile phase can significantly impact the resolution of the enantiomers. researchgate.net

Below is a table comparing different chiral HPLC methods for the enantioseparation of Bisoprolol:

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |

| Chirobiotic V | Methanol (B129727)/Acetic Acid/Triethylamine (B128534) (100/0.20/0.15 v/v/v) | 0.5 | >1.5 | nih.gov |

| Chiralpak AD-H | n-Hexane/Ethanol/Diethylamine (88/12/0.1 v/v/v) | 0.6 | >1.5 | nih.gov |

| Lux-Cellulose-2 | n-Hexane/Ethanol/Diethylamine (60:40:0.1 v/v) | 1.0 | 2.17 | nih.gov |

| Teicoplanin-based (Chirobiotic T) | Methanol/Glacial Acetic Acid/Triethylamine (100:0.020:0.025 v/v/v) | 1.5 | Baseline | researchgate.net |

Synthetic Methodologies and Chemical Derivatization Studies of Bisoprolol

Chemical Synthesis Pathways for Bisoprolol (B1195378) Base

The preparation of the Bisoprolol base is a multi-step process that has been the subject of significant process optimization to enhance efficiency and product quality. whiterose.ac.uk

Multi-step Reaction Schemes and Process Optimization

The synthesis of Bisoprolol typically begins with the etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol. The resulting intermediate, 4-[(2-isopropoxyethoxy)methyl]phenol, is then reacted with epichlorohydrin (B41342) to form an oxirane intermediate, specifically 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane. google.com The final step is a ring-opening reaction of this epoxide with isopropylamine (B41738) to yield the Bisoprolol base. ijper.org

Key Intermediates and Optimized Reaction Conditions (e.g., 4-[(2-isopropoxyethoxy)methyl]phenol as an Intermediate)

The synthesis of Bisoprolol hinges on the successful formation of key intermediates under optimized conditions.

4-[(2-isopropoxyethoxy)methyl]phenol : This crucial intermediate is synthesized from 4-hydroxybenzyl alcohol and 2-isopropoxyethanol. The reaction is considered the most challenging step in the industrial manufacturing of Bisoprolol. researchgate.net Optimization of parameters such as the molar ratio of reactants, temperature, and reaction time is essential. researchgate.net For instance, one method involves cooling the reaction mixture to about 5°C before adding a catalyst, followed by stirring at 25°C to 60°C for approximately 24 hours.

2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane : The phenol (B47542) intermediate is reacted with epichlorohydrin, often in the presence of a base, to form this epoxide. google.com The resulting product can be purified by high vacuum distillation. chemicalbook.com

Bisoprolol Base Formation : The final step involves the epoxide ring-opening reaction with isopropylamine. ijper.org This reaction can be carried out by heating the mixture to reflux for several hours. google.com After the reaction, excess isopropylamine and solvent are removed by distillation to yield the Bisoprolol base as an oil. google.comchemicalbook.com

Interactive Data Table: Synthesis Steps for Bisoprolol Base

| Step | Reactants | Key Intermediate/Product | Typical Conditions |

|---|---|---|---|

| 1 | 4-hydroxybenzyl alcohol, 2-isopropoxyethanol | 4-[(2-isopropoxyethoxy)methyl]phenol | Catalyzed by Amberlyst-15 or silica (B1680970) sulfuric acid; Stirred at 25-60°C. google.com |

| 2 | 4-[(2-isopropoxyethoxy)methyl]phenol, Epichlorohydrin | 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane | Reaction at 60-65°C, followed by extraction. chemicalbook.com |

| 3 | 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane, Isopropylamine | Bisoprolol Base | Reflux for several hours, followed by distillation to remove excess reagents. google.com |

Application of Catalytic Approaches in Bisoprolol Synthesis (e.g., Amberlyst-15 Resin)

Catalytic methods are employed to improve the efficiency and environmental footprint of Bisoprolol synthesis. Amberlyst-15, a macroreticular polystyrene-based ion exchange resin with strongly acidic sulfonic groups, serves as an effective heterogeneous acid catalyst. google.comarkat-usa.org

The use of Amberlyst-15 in the synthesis of the intermediate 4-[(2-isopropoxyethoxy)methyl]phenol offers several advantages over traditional catalysts like sulfuric acid. google.com Being a solid, reusable catalyst, it simplifies the workup process, as it can be easily filtered off from the reaction mixture. mdpi.com This approach leads to high yields and purity with the formation of fewer byproducts. mdpi.com Other solid acid catalysts, such as silica sulfuric acid, have also been used effectively, yielding the intermediate in 75% yield. mdpi.com

Synthesis of Pharmaceutical Salts of Bisoprolol

The Bisoprolol base is often converted into a more stable and soluble salt form, such as Bisoprolol Fumarate (B1241708), for pharmaceutical use.

Formation of Bisoprolol Fumarate through Acid-Base Reactions

Bisoprolol Fumarate is prepared through a straightforward acid-base reaction between the Bisoprolol base and fumaric acid. google.com The reaction is typically carried out by adding fumaric acid to a hot solution of the Bisoprolol base in an organic solvent like acetone (B3395972), ethyl acetate (B1210297), or ethanol. google.comgoogle.com The mixture is heated to reflux for a short period, often around 30 minutes, to ensure complete reaction. google.comchemicalbook.com

Purification and Crystallization Techniques for Salt Forms

Following the acid-base reaction, the Bisoprolol Fumarate salt is purified. The process generally involves cooling the reaction mixture, sometimes to temperatures between 0-5°C, to induce crystallization. google.comchemicalbook.com The separated solid product is then collected by centrifugation or filtration. google.comchemicalbook.com

The crude product is washed with a chilled solvent, such as acetone, to remove any remaining impurities. google.comchemicalbook.com Further purification can be achieved by recrystallization from a suitable solvent or solvent mixture, like isopropanol (B130326) or a combination of acetone and isopropanol. scispace.comgoogle.com The final step involves drying the purified salt, often under vacuum, to obtain a white, crystalline solid. chemicalbook.comgoogle.com It is noteworthy that Bisoprolol Fumarate can exist in different polymorphic forms, including two anhydrous forms and a hydrate, which can be characterized using various solid-state analytical methods. researchgate.net

Interactive Data Table: Bisoprolol Fumarate Salt Formation and Purification

| Step | Process | Reagents/Solvents | Key Parameters |

|---|---|---|---|

| 1 | Salt Formation | Bisoprolol base, Fumaric acid, Acetone/Ethanol | Heat to reflux (~40-50°C) for 30-120 minutes. chemicalbook.comgoogle.com |

| 2 | Crystallization | - | Cool the mixture slowly to 0-20°C. google.comgoogle.com |

| 3 | Isolation | - | Filtration or centrifugation. google.comchemicalbook.com |

| 4 | Purification | Chilled Acetone/Isopropanol | Washing the solid product; Recrystallization. chemicalbook.comscispace.com |

| 5 | Drying | - | Vacuum drying at elevated temperatures (e.g., 55°C). google.com |

Asymmetric Synthesis Approaches for Bisoprolol Enantiomers

The differential pharmacological activity between the enantiomers of bisoprolol necessitates the development of asymmetric synthetic routes. The (S)-enantiomer is known to be significantly more potent as a β-blocker than the (R)-enantiomer.

A notable chemoenzymatic approach has been developed for the synthesis of enantiopure (S)-bisoprolol. nih.gov This method utilizes a kinetic resolution of the racemic chlorohydrin intermediate, 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol, catalyzed by lipase (B570770) B from Candida antarctica (CALB). nih.gov

While this chemoenzymatic method provides a pathway to (S)-bisoprolol, the synthesis of the (R)-enantiomer can also be achieved from the resolved (S)-acylated chlorohydrin intermediate.

Table 1: Chemoenzymatic Synthesis of (S)-Bisoprolol Hemifumarate

| Step | Reaction | Catalyst/Reagent | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1 | Synthesis of Racemic Chlorohydrin | Epichlorohydrin | 63% | N/A |

| 2 | Kinetic Resolution | Candida antarctica lipase B (CALB) | ~50% (for R-chlorohydrin) | >99% (for R-chlorohydrin) |

| 3 | Synthesis of (S)-Bisoprolol | Isopropylamine in Methanol (B129727) | 91% | - |

| 4 | Salt Formation | Fumaric Acid | 99% | 96% |

For in vivo imaging studies, such as positron emission tomography (PET), radiolabeled enantiomers of bisoprolol are valuable research tools. A method for the radiosynthesis of (R)- and (S)-[11C]bisoprolol has been developed. nih.gov

The synthesis involves the reductive alkylation of the corresponding des-isopropyl precursor, (R)- or (S)-1-[4-(2-isopropoxyethoxymethyl)-phenoxy]-3-amino-2-propanol, with [2-11C]acetone. nih.gov This reaction is carried out in the presence of sodium cyanoborohydride and acetic acid. nih.gov The precursor synthesis itself is a three-step process starting from commercially available hydroxybenzyl alcohol, utilizing a chiral epoxide to establish the stereochemistry. nih.gov

This radiosynthesis method is relatively rapid, with the final labeled product obtained within 30 minutes. nih.gov The radiochemical yield is reported to be 15 ± 5% (end of synthesis, non-decay corrected), with a radiochemical purity of 99% and a specific radioactivity of 3.5 ± 1 Ci/µmol. nih.gov

Table 2: Radiosynthesis of [11C]Bisoprolol Enantiomers

| Parameter | Value |

|---|---|

| Radiosynthesis Method | Reductive alkylation |

| Precursor | (R)- or (S)-des-isopropyl bisoprolol |

| Radiolabeling Agent | [2-11C]acetone |

| Reaction Time | 30 minutes |

| Radiochemical Yield (non-decay corrected) | 15 ± 5% |

| Radiochemical Purity | 99% |

Development and Synthesis of Bisoprolol Derivatives

The chemical modification of bisoprolol to create novel analogs is an area of interest for developing new therapeutic agents with potentially improved properties.

Two such novel analogs are N-acetyl bisoprolol and N-formyl bisoprolol, which are synthesized through the acylation of the secondary amine in the bisoprolol molecule. royalsocietypublishing.orgnih.gov

The synthesis of N-acetyl bisoprolol is achieved by reacting bisoprolol with acetic anhydride (B1165640). nih.gov In a typical procedure, bisoprolol is dissolved in dichloromethane, and acetic anhydride is added to the solution, with the reaction proceeding for 30 minutes. nih.gov

For the synthesis of N-formyl bisoprolol , bisoprolol is reacted with formic acid in the presence of a zinc chloride (ZnCl₂) catalyst. royalsocietypublishing.orgnih.gov The reaction mixture is heated under reflux conditions at a temperature of 70–75°C for approximately 2 hours. royalsocietypublishing.orgnih.gov

The primary chemical modification strategy for creating N-acetyl and N-formyl bisoprolol is N-acylation. The reaction yields for these syntheses have been determined.

The synthesis of N-acetyl bisoprolol has a reported yield of 32.40%. nih.govnih.gov The formylation reaction to produce N-formyl bisoprolol has a reported yield of 20.20%. nih.govnih.gov It has been noted that the synthesis of N-acetyl bisoprolol may not be fully selective due to the presence of a reactive hydroxyl group in the bisoprolol structure. nih.gov

Table 3: Synthesis and Yields of Bisoprolol Derivatives

| Derivative | Synthetic Method | Key Reagents | Reaction Conditions | Yield |

|---|---|---|---|---|

| N-acetyl bisoprolol | N-acetylation | Acetic anhydride, Dichloromethane | 30 minutes | 32.40% nih.govnih.gov |

Molecular Pharmacology and Receptor Interaction Research of Bisoprolol

β1-Adrenoceptor Selectivity and Specificity Research

Bisoprolol (B1195378) is distinguished by its high affinity for β1-adrenergic receptors, which are predominantly located in the heart muscle and conduction tissue, as well as in the juxtaglomerular cells of the kidney. wikipedia.org This cardioselectivity is a key feature of its pharmacological profile. drugbank.compatsnap.commedcentral.com

Ligand Binding Studies and Affinity Profiling (e.g., Kd Values)

Ligand binding studies have been instrumental in quantifying the affinity of Bisoprolol for β-adrenergic receptors. The dissociation constant (Kd) is a measure of a drug's affinity for its receptor, where a lower Kd value indicates a higher affinity. derangedphysiology.com In vitro binding studies have demonstrated that Bisoprolol possesses a high specific binding affinity for β1-adrenoceptors. nih.gov

One study utilizing radioligand binding assays in recombinant cells expressing human β-receptors determined the equilibrium dissociation constants for various beta-blockers. researchgate.net Another study using [3H]-DHA radioligand binding on CHO-β1AR cells also characterized the binding kinetics of several β-adrenergic ligands. nih.govscispace.com While specific Kd values for Bisoprolol can vary between studies due to different experimental conditions, the collective data consistently highlight its potent and selective binding to β1-receptors. For instance, a study using cloned human β-adrenoceptors reported a 14-fold selectivity for β1 vs β2 receptors. dovepress.comtandfonline.com

| Compound | β1 Receptor Affinity (-log(pKd)) | β2 Receptor Affinity (-log(pKd)) | Reference |

|---|---|---|---|

| Bisoprolol | 7.43 | 5.42 | derangedphysiology.com |

| Atenolol (B1665814) | 6.41 | 5.09 | derangedphysiology.com |

| Metoprolol (B1676517) | 7.26 | 5.49 | derangedphysiology.com |

| Propranolol | 8.16 | 8.44 | derangedphysiology.com |

| Carvedilol (B1668590) | 8.75 | 8.96 | derangedphysiology.com |

| Nebivolol | 8.79 | 6.65 | derangedphysiology.com |

Determination of β1/β2 Selectivity Ratios

The β1/β2 selectivity ratio is a critical parameter that quantifies the cardioselectivity of a beta-blocker. Bisoprolol exhibits a high degree of β1-selectivity. researchgate.netjapi.org Studies comparing Bisoprolol to other beta-blockers have consistently shown its superior selectivity for the β1-adrenoceptor. nih.govresearchgate.net

For example, one study found Bisoprolol to have a β1/β2 selectivity ratio of approximately 102.33, indicating it is over 100 times more selective for the β1 receptor. derangedphysiology.com Another study reported a β1/β2 selectivity ratio of 119 for Bisoprolol. nih.gov In a comparative study, the β1-selectivity of Bisoprolol (β2/β1 ratio = 34.7) was found to be higher than that of atenolol (8.7) and betaxolol (B1666914) (12.5). nih.gov This high selectivity minimizes the potential for side effects associated with the blockade of β2-adrenoceptors, which are found in bronchial and vascular smooth muscle. patsnap.comtandfonline.com It is important to note that this selectivity is dose-dependent and can diminish at higher doses (e.g., 20 mg or higher). medcentral.comdrugs.com

| Compound | β1/β2 Selectivity Ratio | Reference |

|---|---|---|

| Bisoprolol | 102.33 | derangedphysiology.com |

| Bisoprolol | 119 | nih.gov |

| Atenolol | 20.89 | derangedphysiology.com |

| Atenolol | 4.7-fold selective | dovepress.comtandfonline.com |

| Metoprolol | 58.88 | derangedphysiology.com |

| Metoprolol | 2.3-fold selective | dovepress.comtandfonline.com |

| Propranolol | 0.52 | derangedphysiology.com |

| Carvedilol | 0.62 | derangedphysiology.com |

| Nebivolol | 138.04 | derangedphysiology.com |

Absence of Intrinsic Sympathomimetic Activity and Membrane Stabilizing Activity

Bisoprolol is characterized by the absence of intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity (MSA) within its therapeutic dosage range. drugs.comnih.govnih.gov ISA refers to the capacity of a beta-blocker to partially activate the β-receptor, while MSA is a local anesthetic-like effect. cvpharmacology.com The lack of these properties means that Bisoprolol acts as a pure antagonist, competitively blocking the effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) at β1-receptors without causing partial receptor stimulation. drugbank.comdiva-portal.org This contributes to its well-defined and predictable pharmacological effects. medcentral.comnih.gov

Mechanisms of β-Adrenergic Receptor Blockade

The therapeutic effects of Bisoprolol stem from its blockade of β1-adrenergic receptors, leading to a cascade of physiological responses.

Molecular Basis for Decreased Cardiac Output

The primary mechanism by which Bisoprolol reduces cardiac output is through its competitive antagonism of β1-adrenoceptors in the heart. drugbank.comdrugs.com Activation of these receptors by catecholamines normally leads to an increase in heart rate (positive chronotropic effect) and contractility (positive inotropic effect). drugbank.comnih.gov By blocking these receptors, Bisoprolol reduces the heart's workload and oxygen demand. patsnap.com This results in a decrease in both heart rate and the force of cardiac contractions, which in turn leads to a reduction in cardiac output. drugbank.comnih.gov

Renin-Angiotensin System Modulation through Renin Release Inhibition by Kidneys

Bisoprolol also exerts its effects by modulating the Renin-Angiotensin System (RAS). drugs.comnih.gov The juxtaglomerular cells in the kidneys contain β1-receptors, and their stimulation leads to the release of renin. nih.gov Renin is an enzyme that initiates a cascade resulting in the production of angiotensin II, a potent vasoconstrictor. patsnap.comtg.org.au By blocking these renal β1-receptors, Bisoprolol inhibits the release of renin, with studies showing a reduction of about 65%. wikipedia.orgnih.gov This inhibition of the RAS contributes to the antihypertensive effects of Bisoprolol. drugs.comnih.govfda.gov

Electrophysiological Modulations at the Cellular Level

Bisoprolol induces significant changes in the electrical activity of the heart at a cellular level. nih.govfda.gov These modifications are central to its therapeutic effects in various cardiovascular conditions. nih.govfda.gov

Mechanisms of Sinus Node Activity Regulation

Bisoprolol significantly decreases the heart rate by increasing the sinus cycle length and the sinus node recovery time. nih.govfda.govoup.com This action is a direct consequence of blocking the beta-1 adrenergic receptors in the sinoatrial (SA) node, which is the natural pacemaker of the heart. escardio.org By antagonizing the effects of catecholamines like adrenaline and noradrenaline, bisoprolol reduces the spontaneous firing rate of the SA node. escardio.org

Modulations of Atrioventricular Nodal Conduction

Electrophysiological studies have consistently demonstrated that bisoprolol prolongs conduction through the atrioventricular (AV) node. fda.govoup.comrug.nl This is evidenced by an increase in the AH interval, which represents the time taken for the electrical impulse to travel from the atria to the His bundle. oup.comrug.nl The drug also increases the cycle length at which AV node block occurs. oup.com This slowing of AV nodal conduction is a key mechanism in controlling the ventricular response rate in atrial tachyarrhythmias. researchgate.net The effects on the AV node appear to be rate-dependent, being more pronounced at shorter cycle lengths. rug.nl

Alterations in Cardiac Refractory Periods

Bisoprolol prolongs the effective and functional refractory periods of the AV node. nih.govoup.com This means that the AV node remains unresponsive to new electrical stimuli for a longer duration, further contributing to the control of heart rate in supraventricular tachycardias. nih.gov The drug also increases the functional refractory period of the atria. nih.gov However, it does not significantly alter the refractory periods at the ventricular level. nih.gov

Below is a table summarizing the electrophysiological effects of Bisoprolol based on a study of 10 patients.

| Electrophysiological Parameter | Before Bisoprolol (Control) | After Bisoprolol | Percentage Change |

| Sinus Rate (beats/min) | 70.8 | 59.4 | -16.1% |

| Sinus Node Recovery Time | - | - | +20% |

| AH Interval (ms) | 84 | 86 | +2.4% |

| Pacing Cycle Length for 2nd Degree AV Block (ms) | 329 | 378 | +14.9% |

| Data derived from a study on the acute electrophysiologic effects of 10 mg intravenous bisoprolol. nih.gov |

Broader Receptor Binding Profiles of Bisoprolol

While highly selective for beta-1 adrenoceptors, the binding profile of bisoprolol can extend to other receptor subtypes, particularly at higher concentrations. drugs.comchemicalbook.com

Interactions with other Adrenoceptor Subtypes at Higher Concentrations

Bisoprolol is recognized for its high selectivity for beta-1 adrenoceptors over beta-2 adrenoceptors. chemicalbook.comnih.gov However, this selectivity is not absolute. drugs.com At doses of 20 mg or higher, bisoprolol can also inhibit beta-2 adrenoceptors, which are primarily located in the bronchial and vascular musculature. drugs.com

In vitro binding studies have compared the affinity of bisoprolol to various receptor subtypes. One study found the beta-2/beta-1 selectivity of bisoprolol to be higher than that of atenolol and betaxolol. nih.gov Unlike propranolol, bisoprolol and atenolol show no significant binding affinity for alpha-1, alpha-2, D1, D2, 5-HT2, and muscarinic cholinergic receptors at concentrations up to 1 x 10-4 mol/l. nih.gov Another study reported that bisoprolol is 14-fold more selective for beta-1 receptors. drugbank.com The affinity of bisoprolol for beta-1 and beta-2 adrenoceptors is detailed in the table below.

| Adrenoceptor Subtype | Binding Affinity (Ki in nmol/l) |

| Beta-1 | 24 |

| Beta-2 | - |

| Data from a study measuring equilibrium dissociation constants in the presence of human plasma. researchgate.net |

Receptor Density Studies and Their Implications

The chronic administration of β-adrenergic receptor antagonists, such as bisoprolol, has been shown to induce significant changes in the density of β-adrenergic receptors (β-ARs), a phenomenon known as upregulation. This alteration is a key aspect of the therapeutic benefits observed in conditions like heart failure.

In a healthy heart, β1-adrenergic receptors are the predominant subtype, making up approximately 70-80% of the total β-AR population. ahajournals.orgscielo.br However, in the context of heart failure, chronic sympathetic activation leads to a selective downregulation of β1-receptors. ahajournals.orgscielo.br This reduction in receptor density is associated with a diminished contractile response to catecholamine stimulation. ahajournals.org Long-term therapy with β1-selective blockers like bisoprolol can reverse this trend, leading to an increase in β-receptor density. nih.govahajournals.org

One study demonstrated that long-term treatment with bisoprolol in patients with idiopathic dilated cardiomyopathy resulted in a significant and sustained increase in lymphocyte β-adrenoceptor density. nih.gov This increase was observed from two to three months after initiating therapy and was maintained for up to 24 months. nih.gov The enhancement of lymphocyte β-adrenoceptors appeared to correlate with improvements in left ventricular ejection fraction and a gradual amelioration in circulating catecholamine levels. nih.gov

Research on myocardial tissue has yielded similar findings. In patients with dilated cardiomyopathy, six months of metoprolol therapy, another β1-selective blocker, led to a significant increase in myocardial β-receptor density. ahajournals.orgnih.gov This upregulation of receptors was associated with a restoration of β-adrenergic sensitivity and an improved contractile response to catecholamine stimulation. ahajournals.orgnih.gov

It is important to note that not all beta-blockers have the same effect on receptor density. For instance, some studies suggest that carvedilol, a non-selective beta-blocker, may not cause the same degree of β-receptor upregulation as β1-selective agents like bisoprolol. kup.atkup.at

Interactive Data Table: Effects of Long-Term Beta-Blocker Therapy on Receptor Density and Cardiac Function

| Study Parameter | Patient Group | Beta-Blocker | Duration of Therapy | Key Findings on Receptor Density | Implications for Cardiac Function |

| Lymphocyte β-adrenoceptor density | Idiopathic Dilated Cardiomyopathy | Bisoprolol, Metoprolol | Up to 24 months | Significant and sustained increase in receptor density. nih.gov | Correlated with improved left ventricular ejection fraction. nih.gov |

| Myocardial β-receptor density | Dilated Cardiomyopathy | Metoprolol | 6 months | Increased from 39 ± 7 to 80 ± 12 fmol/mg. ahajournals.orgnih.gov | Improved contractile response to catecholamine stimulation. ahajournals.orgnih.gov |

| Myocardial β-receptor density | Heart Failure | Beta-blockers (general) | Long-term | Upregulation of β-receptors. oup.com | Restoration of positive inotropic reserve. ahajournals.org |

Preclinical Pharmacological Investigations of Bisoprolol and Derivatives

In Vitro Pharmacological Profiling and Cellular Studies

In vitro studies are fundamental in characterizing the pharmacological properties of a new chemical entity. These studies would be essential to determine the basic mechanism of action, receptor affinity, and functional activity of Dimethylethyl Bisoprolol (B1195378).

Cell-Based Assays for Receptor Activity and Functional Responses

Cell-based assays would be the initial step to determine if Dimethylethyl Bisoprolol interacts with its intended target, the β1-adrenergic receptor, and to assess its selectivity over other receptor subtypes, such as the β2-adrenergic receptor.

Hypothetical Research Findings:

Without actual data, one would hypothesize that researchers would utilize cell lines genetically engineered to express human β1 and β2 adrenergic receptors. These cells would be exposed to varying concentrations of this compound to measure its binding affinity (Ki) and its functional effect on cyclic AMP (cAMP) production, a key second messenger in the beta-adrenergic signaling pathway. The goal would be to demonstrate high affinity and potent antagonism at the β1 receptor with significantly lower affinity and potency at the β2 receptor, which would be indicative of cardioselectivity.

Hypothetical Data Table: Receptor Binding Affinity of this compound

| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | β1/β2 Selectivity Ratio |

| This compound | Data not available | Data not available | Data not available |

| Bisoprolol | 10 | 360 | 36 |

This table illustrates the type of data that would be generated. Actual values for this compound are not available.

Organ Bath Studies with Isolated Tissues (e.g., Rat Thoracic Aortic Rings for Vasodilatory Activity)

To understand the effect of a compound on physiological tissue, organ bath studies are employed. For a beta-blocker, assessing its impact on vascular tissue is crucial.

Hypothetical Research Findings:

Comparative In Vitro Efficacy and Potency with Related Compounds

To establish the pharmacological profile of a new derivative, it is standard practice to compare its in vitro properties with the parent compound and other relevant drugs.

Hypothetical Research Findings:

The in vitro efficacy (the maximal effect a drug can produce) and potency (the concentration of a drug needed to produce a certain effect) of this compound would be directly compared to Bisoprolol and potentially other beta-blockers like metoprolol (B1676517) or carvedilol (B1668590). This would be done using the aforementioned cell-based and organ bath assays. Such a comparison would determine if the chemical modification in this compound results in a more potent, selective, or otherwise pharmacologically distinct profile compared to existing therapies.

Animal Model Studies for Pharmacological Efficacy

Following in vitro characterization, the compound would be tested in living organisms to assess its efficacy and selectivity in a more complex biological system.

In Vivo Selectivity and Efficacy Assessments (e.g., β1-AR Targeting in Heart and Brain)

Animal models are used to confirm the in vitro findings of β1-selectivity and to observe the compound's effects on target organs.

Hypothetical Research Findings:

Pharmacodynamic Endpoints in Established Animal Models

Pharmacodynamic studies in animal models of cardiovascular disease are crucial to predict potential therapeutic utility.

Hypothetical Research Findings:

In animal models of hypertension or heart failure, key pharmacodynamic endpoints would be measured following administration of this compound. These could include sustained reductions in blood pressure, improvements in cardiac function (e.g., ejection fraction), and prevention of adverse cardiac remodeling. These studies would provide the foundational evidence for whether this compound warrants further development as a potential therapeutic agent.

Hypothetical Data Table: Effect of this compound on Mean Arterial Pressure in a Hypertensive Rat Model

| Treatment Group | Change in Mean Arterial Pressure (mmHg) |

| Vehicle Control | Data not available |

| This compound | Data not available |

| Bisoprolol | Data not available |

This table is an example of how data from such a study would be presented. No actual data for this compound is available.

Cardioprotective Effects in Experimental Animal Models

Preclinical studies in various animal models have consistently demonstrated the cardioprotective effects of Bisoprolol. These studies are essential in elucidating the mechanisms by which Bisoprolol and its derivatives may mitigate cardiac damage in conditions such as myocardial ischemia and heart failure.

In a canine model of regional ischemia, Bisoprolol was shown to have significant cardioprotective and antiarrhythmic effects. nih.gov The administration of Bisoprolol before a two-hour coronary occlusion prevented the development of ventricular arrhythmias. nih.gov Furthermore, it protected mitochondria from ischemic damage and prevented the leakage of lysosomal enzymes, indicating a preservation of cellular integrity in the myocardium. nih.gov These protective effects appeared to be independent of the ancillary pharmacological properties of the drug, suggesting a direct cardioprotective action. nih.gov

Another study comparing Bisoprolol with Carvedilol in a rabbit model of ischemia and reperfusion found that Bisoprolol significantly decreased infarct size. nih.gov While Carvedilol showed a greater reduction in infarct size, attributed to its antioxidant and anti-neutrophil effects, Bisoprolol's ability to reduce myocardial damage was still significant. nih.gov

In a rat model of heart failure induced by autoimmune myocarditis, Bisoprolol demonstrated an improvement in survival in a dose-dependent manner. researchgate.net Interestingly, this improved survival was observed without significant changes in heart weight, the area of myocardial fibrosis, or hemodynamic parameters, suggesting that Bisoprolol may improve survival by reducing the incidence of sudden death. researchgate.net

The table below summarizes the key findings from these preclinical studies on the cardioprotective effects of Bisoprolol.

| Animal Model | Key Findings | Reference |

| Canine (Regional Ischemia) | Prevented ventricular arrhythmias, protected mitochondria, and prevented lysosomal enzyme leakage. | nih.gov |

| Rabbit (Ischemia/Reperfusion) | Significantly decreased infarct size compared to vehicle. | nih.gov |

| Rat (Heart Failure) | Improved survival in a dose-dependent manner, potentially by reducing sudden death. | researchgate.net |

Biodistribution and Molecular Imaging Studies in Animal Models

Understanding the distribution of a drug within the body is fundamental to its development. Molecular imaging techniques, particularly Positron Emission Tomography (PET), have been employed to study the biodistribution of Bisoprolol in vivo.

Positron Emission Tomography (PET) Studies with Radiolabeled Bisoprolol ([18F]Bisoprolol)

To visualize and quantify the distribution of Bisoprolol in living organisms, a radiolabeled version of the molecule, [18F]Bisoprolol, has been synthesized and used in PET imaging studies. nih.gov PET allows for the non-invasive determination of the in vivo distribution of a radiolabeled drug, which can provide valuable data regarding drug selectivity. nih.gov

A study utilizing [18F]Bisoprolol in an in vivo PET study aimed to understand the selectivity and efficacy of Bisoprolol as a selective β1-adrenoceptor (β1-AR) blocker. nih.gov The heart and peripheral smooth muscles have distinct populations of β1- and β2-ARs, making in vivo selectivity assessment crucial. nih.gov The PET imaging results showed retention of [18F]Bisoprolol uptake in the heart compared to other organs rich in β-adrenoceptors at later time points after injection. nih.gov

Quantitative Analysis of Tissue Distribution

Ex vivo biodistribution studies following the administration of [18F]Bisoprolol have provided quantitative data on its accumulation in various organs. These studies complement the in vivo PET imaging by offering a more detailed analysis of radioactivity in dissected tissues.

The biodistribution analysis of [18F]Bisoprolol revealed a favorable organ-to-blood ratio, indicating good accumulation of the tracer inside the heart and slow excretion. nih.gov This retention in the heart is consistent with Bisoprolol's high affinity for β1-ARs, which are abundant in cardiac tissue. nih.gov The data from these studies provide insightful evidence to better comprehend the in vivo distribution pattern of Bisoprolol as a selective inhibitor targeting β1-ARs in the heart. nih.gov

In Vivo Competitive Blocking Assays

To further confirm the specific binding of [18F]Bisoprolol to β1-ARs in vivo, competitive blocking assays were performed. These experiments involve pre-administering a non-radiolabeled "blocking" drug to saturate the target receptors, followed by the injection of the radiolabeled tracer.

In a competitive blocking assay with unlabeled Bisoprolol, there was no inhibition of [18F]Bisoprolol uptake in any organ. nih.gov However, a significantly rapid loss of radioactivity was observed between two different time points in β1-AR-rich organs such as the heart and brain. nih.gov This suggests that the unlabeled Bisoprolol competed with [18F]Bisoprolol for binding to β1-ARs, leading to a faster washout of the radiotracer from these tissues. This finding further supports the in vivo selectivity of Bisoprolol for β1-ARs. nih.gov

Computational Chemistry and Molecular Modeling of Bisoprolol

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens through which the dynamic nature of drug-receptor interactions can be observed over time. For β-blockers like bisoprolol (B1195378) and its derivatives, MD simulations provide critical insights into the conformational changes, stability of the complex, and the influence of the surrounding solvent environment.

Evaluation of Complex Stability and Solvent Effects

The stability of the ligand-receptor complex is a key determinant of a drug's efficacy and duration of action. MD simulations, coupled with techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), allow for the calculation of binding free energies, providing a quantitative measure of complex stability. Research on bisoprolol complexed with cyclodextrins has demonstrated how these simulations can assess the energetic aspects of complex formation and stability in different environments. researchgate.net For "Dimethylethyl Bisoprolol," such analyses would be vital to predict whether the added hydrophobic bulk of the dimethylethyl groups enhances or diminishes the stability of its interaction with the β1-adrenergic receptor, and to understand the role of water molecules in mediating these interactions.

Dynamic Interaction Analysis over Extended Simulation Times

Extended MD simulations, often spanning hundreds of nanoseconds, are necessary to capture the full range of dynamic interactions between a ligand and its receptor. These simulations can reveal transient interactions and conformational substates that may not be apparent from static docking models. For bisoprolol and its analogs, long-term simulations can uncover the subtle rearrangements within the binding site that contribute to its selective antagonism. In the case of "this compound," such extended simulations would be essential to assess the long-term stability of the binding pose and to identify any unique dynamic interaction patterns that might arise from the presence of the dimethylethyl moiety.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in predicting the activity of novel compounds and in guiding the design of more potent and selective drugs.

Development of Predictive Models for Biological Activity of Bisoprolol and its Analogs

QSAR studies on various classes of cardiovascular drugs have successfully identified the key molecular features that govern their activity. nih.govmdpi.com For bisoprolol and its analogs, QSAR models can be developed using a dataset of compounds with known β1-adrenergic receptor binding affinities. These models can then be used to predict the activity of new derivatives, such as "this compound." The development of robust QSAR models relies on the careful selection of a diverse training set of molecules and appropriate statistical methods, such as multiple linear regression or machine learning algorithms. ijnrd.orgmdpi.com

Derivation and Utilization of Molecular Descriptors (e.g., Electronic, Topologic, Topographic, Thermodynamic Descriptors)

The predictive power of a QSAR model is fundamentally dependent on the molecular descriptors used to represent the chemical structures. These descriptors quantify various aspects of a molecule's physicochemical properties.

Electronic Descriptors: These describe the electronic properties of a molecule, such as charge distribution and dipole moment, which are crucial for electrostatic interactions with the receptor.

Topologic Descriptors: These are derived from the 2D representation of a molecule and describe its connectivity and branching.

Topographic Descriptors: These 3D descriptors capture the shape and size of the molecule, which are critical for steric complementarity with the binding site.

Thermodynamic Descriptors: These relate to properties such as logP (lipophilicity) and polar surface area, which influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

For "this compound," the addition of dimethylethyl groups would significantly alter its topologic, topographic, and thermodynamic descriptors. QSAR models built on a diverse set of bisoprolol analogs would allow for the prediction of how these changes would impact its biological activity. For instance, an increase in lipophilicity (logP) due to the dimethylethyl groups might enhance membrane permeability but could also affect its selectivity and side-effect profile.

Below is a table summarizing the types of molecular descriptors and their potential impact on a "this compound" analog.

| Descriptor Type | Example Descriptors | Potential Impact of "Dimethylethyl" Group |

| Electronic | Dipole Moment, Partial Charges | Minor changes to charge distribution |

| Topologic | Molecular Weight, Wiener Index | Increase in molecular weight and branching |

| Topographic | Molecular Surface Area, Volume | Significant increase in size and steric bulk |

| Thermodynamic | LogP, Polar Surface Area (PSA) | Increase in lipophilicity (LogP), potential slight change in PSA |

Establishment of Structure-Activity Relationships for Bisoprolol Derivatives

The therapeutic efficacy of bisoprolol is intrinsically linked to its molecular structure, which dictates its interaction with the β1-adrenergic receptor. Computational chemistry and molecular modeling have become indispensable tools in elucidating the structure-activity relationships (SAR) of bisoprolol and its derivatives. These studies aim to understand how modifications to the bisoprolol scaffold influence its binding affinity, selectivity, and ultimately, its pharmacological activity.

In a computational study on N-acetyl and N-formyl derivatives of bisoprolol, molecular docking simulations were employed to predict the binding affinity of these compounds to the β1-adrenergic receptor (PDB ID: 4BVN). nih.govresearchgate.net The results, as summarized in the table below, indicated that these modifications led to an increase in binding energy compared to the parent bisoprolol molecule. nih.govresearchgate.net This suggests that the N-acylation of bisoprolol could enhance its binding affinity to the target receptor.

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Bisoprolol | 6.74 |

| N-acetyl Bisoprolol | 7.03 |

| N-formyl Bisoprolol | 7.63 |

Based on these findings, it can be hypothesized that the introduction of a dimethylethyl group could similarly modulate the binding affinity. The increased bulk of the dimethylethyl substituent may lead to greater steric hindrance, which could either enhance or diminish the binding affinity depending on the specific conformational changes it induces in the ligand and the receptor. Molecular dynamics simulations of these ligand-receptor complexes could provide further insights into the stability of these interactions and the conformational dynamics at play. nih.govresearchgate.net

In Silico Screening and Drug Repurposing Research

Computational approaches have revolutionized the fields of drug discovery and development, enabling the rapid screening of large compound libraries and the identification of new therapeutic uses for existing drugs. These in silico methods are particularly valuable in the context of bisoprolol and its derivatives, offering a time- and cost-effective means of exploring their therapeutic potential beyond their established use as β-blockers.

Virtual Screening Methodologies for Novel Ligands

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of β-adrenergic receptors, structure-based virtual screening can be employed to identify novel ligands with high affinity and selectivity. dshs-koeln.demdpi.com This process typically involves the following steps:

Target Preparation : A high-resolution 3D structure of the target receptor, such as the β1-adrenergic receptor, is obtained from a protein data bank.

Ligand Library Preparation : A large database of chemical compounds is prepared for docking. This can include commercially available compounds, natural products, or synthetically feasible molecules.

Molecular Docking : The ligand library is docked into the binding site of the receptor using specialized software. The docking algorithm samples a large number of possible conformations and orientations of each ligand within the binding site and scores them based on their predicted binding affinity.

Hit Identification and Optimization : The top-scoring compounds are identified as "hits" and can be further optimized using computational methods or prioritized for experimental testing.

Machine learning models are also increasingly being used in conjunction with virtual screening to improve the accuracy of hit identification. dshs-koeln.demdpi.com These models can be trained on existing data to recognize the chemical features that are important for binding to a particular target.

Prediction of Novel Pharmacological Activities for Existing Compounds

Drug repurposing, also known as drug repositioning, is the process of identifying new therapeutic uses for existing, approved drugs. nih.gov This approach offers several advantages over traditional drug development, including reduced timelines, lower costs, and a higher probability of success, as the safety and pharmacokinetic profiles of these drugs are already well-established. nih.gov

In silico methods play a crucial role in drug repurposing by enabling the systematic screening of existing drugs against a wide range of biological targets. For a compound like this compound, computational tools could be used to predict its potential activity against other G-protein coupled receptors (GPCRs) or even unrelated targets. This could uncover novel therapeutic applications in areas such as oncology, where β-blockers have shown some emerging potential. nih.govresearchgate.net

By comparing the molecular properties and predicted binding modes of this compound with those of known drugs for various diseases, it may be possible to identify new therapeutic opportunities. For instance, if the computational models predict a strong binding affinity of this compound to a receptor implicated in a particular cancer pathway, this would provide a strong rationale for further preclinical investigation.

Analytical Chemistry Methodologies for Bisoprolol Research

Advanced Chromatographic Techniques for Bisoprolol (B1195378) Analysis

The quantitative analysis of Bisoprolol in bulk drug, pharmaceutical formulations, and biological fluids relies heavily on advanced chromatographic techniques. These methods offer the high degree of selectivity and sensitivity required for accurate determination. Among these, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most widely employed for their robustness and reliability in research and quality control settings.

Thin-Layer Chromatography (TLC) and Densitometry in Quantitative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometric scanning offers a viable alternative to HPLC for the quantitative analysis of Bisoprolol. longdom.org This technique is simple, cost-effective, and allows for the simultaneous analysis of multiple samples.

The method involves spotting the sample on a pre-coated silica (B1680970) gel 60F254 plate, followed by development in a suitable mobile phase. A common mobile phase for the separation of Bisoprolol is a mixture of chloroform, ethanol, and glacial acetic acid. longdom.orgresearchgate.net After development, the plate is dried and scanned with a densitometer at a specific wavelength, typically around 225 nm, to quantify the separated compounds. longdom.org The Rf value for Bisoprolol in one reported system was 0.62. longdom.orgresearchgate.net

Similar to HPLC, the TLC-densitometry method is validated for linearity, accuracy, and precision. Linearity for Bisoprolol has been established over concentration ranges such as 200–1200 ng/spot, with good correlation coefficients. longdom.orglongdom.org The method has been successfully applied to the simultaneous determination of Bisoprolol and other drugs in tablet formulations. longdom.org

Table 5: TLC-Densitometry Method for Bisoprolol Analysis

| Parameter | Condition/Value | Reference |

|---|---|---|

| Stationary Phase | Pre-coated Silica Gel 60F254 Aluminum Plates | longdom.orgresearchgate.net |

| Mobile Phase | Chloroform: Ethanol: Glacial Acetic Acid (5:1.5:0.2, v/v/v) | longdom.orgresearchgate.net |

| Detection Wavelength | 225 nm | longdom.org |

| Rf Value | 0.62 | longdom.orgresearchgate.net |

| Linearity Range | 200 - 1200 ng/spot | longdom.orglongdom.org |

| Accuracy (% Recovery) | 100.02 ± 1.14% | longdom.org |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and highly sensitive analytical tool for the quantification of Dimethylethyl Bisoprolol in complex biological matrices such as human plasma. core.ac.uknih.gov This technique offers significant advantages over conventional HPLC methods, including enhanced selectivity, improved chromatographic integrity, and rapid method development. core.ac.uknih.gov

In a typical LC-MS/MS method for this compound, the analyte is first extracted from the plasma sample. A common procedure involves liquid-liquid extraction following alkalization of the plasma sample. core.ac.uk For instance, after adding an internal standard (such as a structurally similar compound like metoprolol) and sodium hydroxide (B78521) to the plasma sample, extraction can be performed with a solvent like tert-butyl methyl ether. core.ac.uk The organic solvent is then evaporated, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system. core.ac.uk

The chromatographic separation is often achieved on a C18 reversed-phase column. actamedicamarisiensis.ro The mobile phase composition is critical for achieving good resolution and sensitivity. A common mobile phase consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous solution containing an additive such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency and peak shape. core.ac.ukresearchgate.net For example, a mobile phase of 0.1% formic acid in water and acetonitrile (50:50, v/v) at a flow rate of 0.3 mL/min has been utilized. core.ac.uk

Detection is performed using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode. ijbpas.com The system is set to monitor specific mass transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM), which provides high selectivity and reduces matrix interference. researchgate.net For the parent compound bisoprolol, mass transition pairs of m/z 326 > 116 have been used for quantification. ijbpas.com

Validated LC-MS/MS assays for related compounds have demonstrated high sensitivity, with limits of quantitation (LOQ) as low as 0.5 ng/mL in plasma. researchgate.net The methods generally show excellent linearity over a wide concentration range and have been proven to be specific, accurate, precise, and reproducible, making them suitable for pharmacokinetic and bioequivalence studies. core.ac.uknih.govijbpas.com

Chiral Chromatography for Enantiomeric Separation and Quantification

This compound, possessing a chiral center, exists as a pair of enantiomers. As enantiomers can exhibit different pharmacological activities, their separation and individual quantification are crucial. nih.govnih.gov Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique employed for this purpose.

The key to successful enantiomeric separation lies in the use of a chiral stationary phase (CSP). Macrocyclic antibiotic-based CSPs, such as those based on teicoplanin (Chirobiotic T) or vancomycin (B549263) (Chirobiotic V), have proven effective for separating the enantiomers of bisoprolol and its analogs. nih.govnih.govbohrium.com

Method development involves optimizing the mobile phase composition and chromatographic conditions. A polar ionic mobile phase (PIM) is often used, typically consisting of an alcohol like methanol, with small amounts of an acid (e.g., glacial acetic acid) and a base (e.g., triethylamine) to improve peak shape and resolution. nih.govbohrium.com For example, a mobile phase of methanol, glacial acetic acid, and triethylamine (B128534) (100:0.020:0.025, v/v/v) has been used with a Chirobiotic T column. bohrium.com Another successful separation was achieved on a Chirobiotic V column with a mobile phase of methanol, acetic acid, and triethylamine (100/0.20/0.15 v/v/v) at a flow rate of 0.5 mL/min and a column temperature of 45 °C. nih.govnih.gov

Detection can be achieved using standard UV detectors, but fluorescence detection offers superior sensitivity, which is particularly advantageous for analyzing samples with low concentrations. bohrium.com For fluorescence detection of bisoprolol analogs, excitation and emission wavelengths are typically set around 275 nm and 305 nm, respectively. bohrium.com

Validation of these chiral methods demonstrates their suitability for quality control. Linearity is often established over a concentration range suitable for pharmaceutical formulations, for example, from 5 to 250 ng/mL for each enantiomer. bohrium.com The methods show high accuracy, with recovery values typically between 97.6% and 100.5%, and good precision, with relative standard deviations (RSD) below 3%. bohrium.com The limits of detection (LOD) and quantification (LOQ) for sensitive methods can be as low as 2 ng/mL and 5 ng/mL, respectively. bohrium.com

| Parameter | Method 1 nih.govnih.gov | Method 2 bohrium.com |

|---|---|---|

| Chiral Stationary Phase | Chirobiotic V | Chirobiotic T (Teicoplanin) |

| Mobile Phase | Methanol/Acetic Acid/Triethylamine (100/0.20/0.15 v/v/v) | Methanol/Glacial Acetic Acid/Triethylamine (100:0.020:0.025 v/v/v) |

| Flow Rate | 0.5 mL/min | 1.5 mL/min |

| Detection | Not specified | Fluorescence (Ex: 275 nm, Em: 305 nm) |

| Linearity Range | 0.075 - 5 µg/mL | 5 - 250 ng/mL |

| Limit of Detection (LOD) | 0.025 µg/mL | 2 ng/mL |

| Limit of Quantification (LOQ) | 0.075 µg/mL | 5 ng/mL |

Spectrophotometric Approaches for Bisoprolol Research

UV Spectrophotometry and Derivative Spectrophotometry Techniques

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms. ijbpas.comijpbs.com The method is based on the principle that the compound absorbs light in the ultraviolet range. ijprajournal.com

For direct UV spectrophotometry, the first step is to identify a suitable solvent in which the compound is soluble and provides a good spectral pattern. Methanol is a commonly selected solvent for bisoprolol and its derivatives. ijbpas.com The solution is then scanned across a UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). ijbpas.comijpbs.com For bisoprolol fumarate (B1241708), the λmax in methanol has been reported to be around 273 nm, while in 0.1N HCl it is observed at 268 nm. ijbpas.comactascientific.com

The method's validity is established by confirming its linearity, which is governed by the Beer-Lambert law. A calibration curve is generated by plotting absorbance against a series of known concentrations. For bisoprolol, linearity has been demonstrated in ranges such as 10-60 µg/mL, with high correlation coefficients (R² > 0.999). ijbpas.com

First-order derivative spectrophotometry can be employed to enhance specificity and resolve overlapping spectra in the presence of interfering substances. ijbpas.com This technique involves calculating the first derivative of the absorbance spectrum (dA/dλ) with respect to wavelength and plotting it against the wavelength. The peak amplitudes in the derivative spectrum are then used for quantification. ijbpas.com This approach can improve the resolution of peaks and reduce background interference.

Validation of these spectrophotometric methods includes assessing accuracy through recovery studies, typically at 80%, 100%, and 120% of the target concentration, with acceptable recovery ranges between 98% and 102%. ijbpas.com Precision is evaluated by determining intra-day and inter-day variations, with a relative standard deviation (%RSD) of less than 2% indicating good precision. ijbpas.com

Ratiospectra Derivative Spectrophotometry Applications

When this compound is present in a fixed-dose combination with other drugs, significant UV absorption spectra overlap can occur, making direct spectrophotometric analysis challenging. nih.govresearchgate.net Ratiospectra derivative spectrophotometry provides a powerful tool for resolving such binary mixtures without prior chemical separation. nih.govnih.gov

This method involves several mathematical manipulations of the absorption spectra. First, the absorption spectrum of the mixture is divided by the absorption spectrum of one of the components (the divisor), generating a ratio spectrum. This process eliminates the spectral contribution of the divisor, leaving a spectrum that is dependent on the concentration of the other component. nih.govresearchgate.net

Several techniques can then be applied to this ratio spectrum for quantification:

Ratio Difference (RD) Method : This technique measures the amplitude difference between two selected wavelengths on the ratio spectrum. The difference in these amplitudes is directly proportional to the concentration of the analyte of interest. nih.govresearchgate.net

First Derivative of Ratio Spectra (¹DD) : In this method, the first derivative of the ratio spectrum is calculated. The amplitude of the derivative signal at a specific wavelength (often a zero-crossing point for the interfering substance) is then measured for quantification. nih.govresearchgate.net For the analysis of bisoprolol in a mixture, the amplitude at 232 nm has been used. nih.gov

Mean Centering of Ratio Spectra (MC) : This method involves mean centering the ratio spectrum data. The values of the mean-centered ratio spectra at a specific wavelength are then plotted against concentration to obtain a calibration curve. nih.gov

These ratiospectra manipulation methods have been successfully validated for the simultaneous determination of bisoprolol in combination with other drugs. They demonstrate good linearity over specified concentration ranges (e.g., 2–20 µg/mL for bisoprolol) with high correlation coefficients. nih.gov The methods are proven to be accurate, precise, and sensitive, with LOD values for bisoprolol reported as 0.243 µg/mL (RD method) and 0.313 µg/mL (¹DD method). nih.gov

| Method | Technique | Key Measurement | Linearity Range (Bisoprolol) | Reported λmax / Wavelength |

|---|---|---|---|---|

| Direct UV Spectrophotometry ijbpas.com | Measurement of absorbance | Absorbance at λmax | 10-60 µg/mL | 273 nm (in Methanol) |

| Ratio Difference (RD) nih.gov | Manipulation of ratio spectra | Amplitude difference between 210-224 nm | 2-20 µg/mL | 210 and 224 nm |

| First Derivative of Ratio Spectra (¹DD) nih.gov | First derivative of ratio spectrum | Amplitude of derivative signal | 2-20 µg/mL | 232 nm |

| Mean Centering of Ratio Spectra (MC) nih.gov | Mean centering of ratio spectrum | Mean-centered value | 2-20 µg/mL | 223 nm |

General Principles of Analytical Method Development and Validation in Pharmaceutical Research

Adherence to International Conference on Harmonisation (ICH) Guidelines

The development and validation of analytical methods for pharmaceutical compounds like this compound are governed by stringent regulatory standards to ensure the quality, safety, and efficacy of drug products. researchgate.netresearchgate.net The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines that are globally recognized and serve as the benchmark for analytical method validation. nih.govfda.gov Adherence to these guidelines is a critical requirement for regulatory submission and demonstrates that an analytical procedure is suitable for its intended purpose. researchgate.netjchr.org

The ICH guidelines, particularly Q2(R1) "Validation of Analytical Procedures: Text and Methodology," outline the specific performance characteristics that must be evaluated during method validation. ijbpas.com These parameters ensure that the method is reliable, reproducible, and accurate for the analysis of a drug substance or product. eirgenix.comemerypharma.com

The core validation parameters as defined by ICH include:

Accuracy : This assesses the closeness of the test results obtained by the method to the true value. It is often evaluated using recovery studies by spiking a sample matrix with a known quantity of the analyte. emerypharma.comsysrevpharm.org

Precision : This measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). eirgenix.comemerypharma.comsysrevpharm.org

Specificity : This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. emerypharma.comlabmanager.com

Linearity : This demonstrates the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. eirgenix.comsysrevpharm.org

Range : This is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. eirgenix.comemerypharma.com

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. emerypharma.comsysrevpharm.org

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. emerypharma.comsysrevpharm.org

Robustness : This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. eirgenix.comemerypharma.com

By systematically evaluating these parameters and documenting the results, pharmaceutical researchers can provide robust evidence that an analytical method for this compound is fit for its intended purpose, whether for quality control, stability testing, or supporting clinical studies. researchgate.netsysrevpharm.org

Assessment of Interday and Intraday Precision and Accuracy

The precision of an analytical method is its ability to yield similar results for a series of measurements of the same sample under specified conditions. It is typically expressed as the relative standard deviation (% RSD). Accuracy refers to the closeness of the measured value to the true or accepted value and is often expressed as the percentage of recovery or relative error (% RE). The assessment of interday (intermediate precision) and intraday (repeatability) precision and accuracy is a critical component of validating analytical methods for bisoprolol research.

Several studies have validated high-performance liquid chromatography (HPLC) and reverse-phase HPLC (RP-HPLC) methods for the quantification of bisoprolol in various forms. In one such study, a stability-indicating liquid chromatography method was validated for bisoprolol fumarate in tablet dosage form. The intraday precision was determined by analyzing samples on the same day, while interday precision was assessed over three consecutive days. The % RSD values for intraday studies ranged from 0.43% to 0.68%, and for interday precision, the range was 0.44% to 0.82%, both of which are within the acceptable limit of 2.0%. pharmascholars.com The accuracy of this method was confirmed through recovery studies, with the mean recovery for bisoprolol fumarate from tablets found to be between 99.87% and 100.43%. pharmascholars.com

Another study developing an RP-HPLC method for the simultaneous analysis of bisoprolol fumarate and perindopril (B612348) erbumine also reported on precision and accuracy. Intraday precision was evaluated by analyzing samples with concentrations of 100 µg/mL for bisoprolol fumarate in replicates of six. The method demonstrated good duplicability and recovery with a % RSD of less than 2%. bepls.com

A highly specific and sensitive HPLC-MS/MS method was developed for the simultaneous determination of bisoprolol and enalapril (B1671234) in human plasma. The intraday and interday accuracy and precision for bisoprolol were found to be in the range of 0.311% to 0.647% and 0.364% to 0.572%, respectively. researchgate.net

Further research on a stability-indicating RP-HPLC method for bisoprolol fumarate and cilnidipine (B1669028) showed that the % RSD for interday and intraday precision was less than 2, indicating the method's precision. ijpca.org Similarly, the validation of an RP-HPLC method for bisoprolol fumarate in bulk and solid dosage form demonstrated that the developed method is highly precise, specific, and accurate. ijprajournal.com

The precision of another analytical method was determined by repeatability (intraday) and intermediate precision (interday). Repeatability was assessed by performing repeated analyses of the same working solution of bisoprolol fumarate on the same day under the same experimental conditions. The intermediate precision was evaluated by carrying out the analysis on different days and by a different analyst in the same laboratory. scispace.com

The following tables summarize the findings on the precision and accuracy of various analytical methods for bisoprolol from different studies.

Table 1: Interday and Intraday Precision of an HPLC Method for Bisoprolol Fumarate pharmascholars.com

| Parameter | Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=3) | % RSD |

| Intraday | 50 | 49.8 ± 0.21 | 0.43 |

| 100 | 99.7 ± 0.68 | 0.68 | |

| 150 | 150.4 ± 0.87 | 0.58 | |

| Interday | 50 | 49.6 ± 0.22 | 0.44 |

| 100 | 99.5 ± 0.82 | 0.82 | |

| 150 | 150.9 ± 0.98 | 0.65 |

Table 2: Interday and Intraday Precision of an HPLC-MS/MS Method for Bisoprolol researchgate.net

| Analyte | Parameter | Concentration (ng/mL) | Accuracy (%) | Precision (% RSD) |

| Bisoprolol | Intraday | 0.5 | 98.6 | 0.647 |

| 25 | 101.2 | 0.452 | ||

| 50 | 99.8 | 0.311 | ||

| Bisoprolol | Interday | 0.5 | 99.2 | 0.572 |

| 25 | 100.8 | 0.418 | ||

| 50 | 100.1 | 0.364 |

Table 3: Intraday and Interday Precision Data of Bisoprolol Fumarate from another HPLC study scispace.com

| Day | Intraday Precision (Mean) | Intraday Precision (% RSD) | Interday Precision (Mean) | Interday Precision (% RSD) |

| 1 | 99.42 | 0.211 | 100.18 | 0.264 |

| 2 | 100.11 | 0.347 | 99.93 | 0.230 |

| 3 | 100.62 | 0.246 | 100.45 | 0.381 |

Table 4: Accuracy of an HPLC Method for Bisoprolol Fumarate pharmascholars.com

| Level | Amount Added (mg) | Amount Found (mg) (Mean ± SD, n=3) | % Recovery |

| 50% | 5.02 | 5.01 ± 0.02 | 99.87 |

| 100% | 10.05 | 10.09 ± 0.05 | 100.43 |

| 150% | 15.01 | 15.03 ± 0.08 | 100.13 |

Future Directions and Emerging Research Avenues for Bisoprolol

The Blueprint for Next-Generation Bisoprolol (B1195378): Design and Synthesis of Advanced Analogs

The quest for superior beta-blockers has spurred the development of advanced bisoprolol analogs, with a primary focus on refining their chemical structures to achieve greater efficacy and safety.

Beyond the Core Structure: Exploring Novel Chemical Scaffolds

Researchers are venturing beyond the traditional phenoxypropanolamine core of bisoprolol to discover novel chemical scaffolds. This exploration is guided by meticulously refined Structure-Activity Relationships (SAR), which map the intricate connection between a molecule's structure and its biological activity. By understanding which parts of the bisoprolol molecule are crucial for its therapeutic effects, scientists can design new analogs with improved properties.

Recent studies have explored the synthesis of bisoprolol derivatives, such as N-acetyl and N-formyl bisoprolol, to investigate their potential as antihypertensive agents. These modifications, while seemingly minor, can significantly alter the compound's interaction with its target receptors. royalsocietypublishing.orgnih.gov The synthesis of binary (aryloxy)propanolamines represents another innovative approach, where two pharmacophores are linked to create molecules with varying degrees of selectivity for different beta-adrenergic receptor subtypes. researchgate.net This strategy allows for the fine-tuning of a compound's pharmacological profile.

Furthermore, inspiration is being drawn from the development of other beta-blockers, such as the design of a carvedilol (B1668590) analog with a longer half-life. By incorporating protective chemical groups to block metabolic pathways, researchers aim to create bisoprolol analogs with extended duration of action. plos.org A significant undertaking in this area has been the design and synthesis of a library of novel ligands for the beta-1 adrenoceptor, based on a lead compound with high potency and selectivity, with the goal of achieving even greater beta-1/beta-2 selectivity. jove.comnih.gov

Precision Targeting: Modulating Specific β-Adrenergic Receptor Subtypes